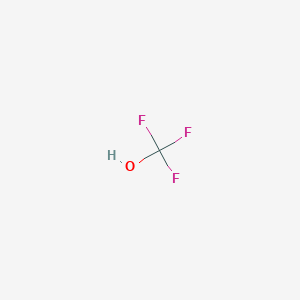

Trifluoromethanol

Description

Properties

IUPAC Name |

trifluoromethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3O/c2-1(3,4)5/h5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZCZNEGTXVXAAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164217 | |

| Record name | Methanol, trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.013 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1493-11-4 | |

| Record name | Trifluoromethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1493-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanol, trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001493114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanol, trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Elusive Synthesis of Trifluoromethanol: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethanol (CF₃OH), the simplest perfluoroalcohol, has long been a molecule of significant interest and challenge in the field of organofluorine chemistry. Its unique electronic properties, stemming from the strong electron-withdrawing nature of the trifluoromethyl group, make it a valuable synthon and a precursor to the trifluoromethoxy (OCF₃) moiety—a functional group renowned for its ability to enhance the metabolic stability, lipophilicity, and bioavailability of pharmaceuticals. However, the inherent instability of this compound has historically rendered its synthesis and isolation a formidable task. This technical guide provides a comprehensive overview of the history of this compound synthesis, detailing the seminal discoveries, key experimental protocols, and the evolution of our understanding of this reactive species.

The Challenge of Instability: Decomposition of this compound

The primary obstacle in the study of this compound is its propensity to decompose into carbonyl fluoride (B91410) (COF₂) and hydrogen fluoride (HF).[1] This reversible reaction is thermodynamically favored at room temperature, making the isolation of pure CF₃OH under ambient conditions exceptionally difficult.

Computational studies have shown that while the unimolecular elimination of HF from a single molecule of this compound has a relatively high activation barrier, the decomposition is significantly catalyzed by the presence of other molecules, including another molecule of CF₃OH or, more potently, the product HF itself, leading to an autocatalytic process.[2]

The Breakthrough: Seppelt and Klöter's Low-Temperature Synthesis

The first successful synthesis and characterization of this compound was reported in 1979 by Konrad Seppelt and Gerhard Klöter.[2] Their approach relied on the reaction of trifluoromethyl hypochlorite (B82951) (CF₃OCl) with hydrogen chloride (HCl) at extremely low temperatures.

Experimental Protocol: Synthesis of this compound (Seppelt and Klöter, 1979)

Materials:

-

Trifluoromethyl hypochlorite (CF₃OCl)

-

Hydrogen chloride (HCl)

-

Trifluorochloromethane (CF₃Cl) (solvent)

-

Glass or quartz trap

-

Low-temperature bath (e.g., liquid nitrogen slush bath)

Procedure:

-

Trifluoromethyl hypochlorite (10 g) is condensed into a glass or quartz trap.

-

Trifluorochloromethane (50 mL) is distilled onto the CF₃OCl to serve as a solvent.

-

At -100 °C, a large excess of hydrogen chloride is condensed into the reaction mixture.

-

The mixture is slowly warmed to -78 °C, at which point a slow reaction begins, evidenced by the formation of a colorless precipitate.

-

After several hours at -78 °C, the volatile components (excess HCl, Cl₂, and solvent) are removed by vacuum pumping.

Yield: The yield of this compound is nearly quantitative under these conditions.

Spectroscopic and Physical Data

The successful isolation of this compound by Seppelt and Klöter allowed for its thorough characterization.

| Property | Value |

| Melting Point | -82 °C[1] |

| Boiling Point (calc.) | ~ -20 °C[1] |

| ¹H NMR (δ, ppm) | 8.85 (s) |

| ¹⁹F NMR (δ, ppm vs CFCl₃) | 54.4 (s) |

| ¹³C NMR (δ, ppm) | 118 (q, ¹JCF = 256 Hz) |

| IR (gas phase, cm⁻¹) | 3675 (νOH), 1283 (νCF), 1187 (νCF), 1117 (νCF) |

| Mass Spectrum (m/z) | 86 (M⁺), 69 (CF₃⁺), 67 (CF₂OH⁺), 66 (COF₂⁺), 50 (CF₂⁺), 47 (COF⁺) |

Stabilization with Superacids

A significant advancement in handling this compound came with the discovery that its equilibrium with carbonyl fluoride and hydrogen fluoride can be shifted towards the alcohol in the presence of superacids.[1] Protonation of the hydroxyl group by a superacid, such as a mixture of hydrogen fluoride and antimony pentafluoride (HF/SbF₅), forms a stable oxonium salt, effectively trapping the this compound and preventing its decomposition.

This stabilization strategy has been crucial for subsequent studies on the reactivity and properties of this compound.

Modern Synthetic Approaches: A Continuing Challenge

Despite the foundational work of Seppelt and Klöter, the synthesis of this compound remains a specialized and challenging endeavor. The requirement for cryogenic conditions and the handling of highly reactive and toxic reagents have limited its widespread accessibility. To date, there is a notable absence in the literature of robust and scalable "modern" synthetic methods, such as catalytic, electrochemical, or photochemical routes, specifically for the production of this compound. While these techniques have been extensively developed for general trifluoromethylation and the synthesis of trifluoromethyl ethers, their application to the direct synthesis of the parent alcohol, CF₃OH, has not been reported.[3][4] This highlights a continuing gap in synthetic organofluorine chemistry and an area ripe for future research.

Conclusion

The history of this compound synthesis is a testament to the ingenuity and perseverance of chemists in the face of significant chemical challenges. The pioneering low-temperature synthesis developed by Seppelt and Klöter remains the cornerstone of our ability to access this elusive molecule. While the inherent instability of this compound continues to pose a significant hurdle, the understanding of its decomposition pathways and methods for its stabilization have paved the way for its use as a valuable reagent in specialized applications. The development of more practical and scalable synthetic routes to this compound represents a compelling future challenge for the scientific community, with the potential to unlock new avenues in drug discovery and materials science.

References

Discovery and First Isolation: The Work of Seppelt and Klöter

An In-depth Technical Guide to the Discovery and First Isolation of Trifluoromethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CF₃OH), the simplest perfluoroalcohol, is a highly reactive and thermally unstable compound of significant interest in medicinal and agricultural chemistry. Its importance lies in its role as a precursor to the trifluoromethoxy (-OCF₃) group, which, when incorporated into organic molecules, can dramatically enhance metabolic stability, lipophilicity, and bioavailability. However, the inherent instability of this compound, which readily decomposes into carbonyl fluoride (B91410) (COF₂) and hydrogen fluoride (HF) at ambient temperatures, has posed significant challenges to its synthesis and isolation. This technical guide provides a comprehensive overview of the seminal work that led to the first successful isolation and characterization of this elusive compound.

The first definitive isolation and characterization of this compound was achieved in 1979 by Gerhard Klöter and Konrad Seppelt.[1][2] Their successful strategy hinged on a low-temperature reaction that kinetically favored the formation of this compound and suppressed its decomposition. The key reaction involved the treatment of trifluoromethyl hypochlorite (B82951) (CF₃OCl) with hydrogen chloride (HCl) at -120 °C.[1]

Synthesis Pathway

The synthesis is a two-step process, starting with the preparation of the trifluoromethyl hypochlorite precursor.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are based on the original work of Seppelt and Klöter.

1. Preparation of Trifluoromethyl Hypochlorite (CF₃OCl) [1]

-

Apparatus: A 100-mL stainless steel vessel.

-

Reagents:

-

Thoroughly dried, powdered cesium fluoride (CsF).

-

Carbonyl fluoride (COF₂): 100 mmol.

-

Chlorine monofluoride (ClF): 100 mmol.

-

-

Procedure:

-

An excess of dried CsF is placed in the stainless steel vessel.

-

100 mmol of COF₂ and 100 mmol of ClF are condensed onto the CsF at -196 °C.

-

The mixture is maintained at -78 °C for 10 hours and shaken occasionally.

-

The vessel is then allowed to warm to room temperature.

-

Trace amounts of unreacted COF₂ and ClF are removed by vacuum pumping at -150 °C.

-

The resulting trifluoromethyl hypochlorite (CF₃OCl) can be stored over the CsF in the reaction vessel.

-

2. Synthesis and Isolation of this compound (CF₃OH) [1]

-

Apparatus: A glass vacuum line is essential for handling these volatile and reactive compounds at low temperatures.

-

Reagents:

-

Trifluoromethyl hypochlorite (CF₃OCl): 10 g.

-

Anhydrous hydrogen chloride (HCl): large excess.

-

-

Procedure:

-

10 g of CF₃OCl is condensed into a reaction vessel cooled with liquid nitrogen (-196 °C).

-

A large excess of anhydrous HCl is then condensed into the same vessel.

-

The reaction mixture is slowly warmed to -120 °C. A slow reaction ensues, indicated by the formation of chlorine gas.

-

After several hours at -120 °C, the reaction is complete.

-

The purification is achieved by fractional condensation. The byproducts—chlorine (Cl₂), excess hydrogen chloride (HCl), and a small amount of chlorotrifluoromethane (B1293557) (CF₃Cl)—are removed by careful vacuum pumping at a temperature maintained at -110 °C.[3]

-

The remaining product, this compound (CF₃OH), is a colorless solid at this temperature.

-

Decomposition Pathway

This compound is kinetically stable in the gas phase for a short period but rapidly decomposes in the condensed phase via an intermolecular process to yield carbonyl fluoride and hydrogen fluoride.[1]

Caption: Decomposition of this compound at elevated temperatures.

Quantitative Data

The following tables summarize the key quantitative data obtained from the initial characterization of this compound.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | CF₃OH |

| Molar Mass | 86.013 g/mol [3] |

| Appearance | Colorless liquid/gas[3] |

| Melting Point | -82 °C[3] |

| Boiling Point (calculated) | ~ -20 °C[3] |

Table 2: Spectroscopic Data for this compound

| Technique | Observed Data |

| ¹H NMR | δ 8.85 ppm (vs. Me₄Si)[1] |

| ¹⁹F NMR | δ 54.4 ppm (vs. CFCl₃)[1] |

| ¹³C NMR | δ +118 ppm (quartet, vs. Me₄Si), J(C-F) = 256 Hz[1] |

| IR (Gas Phase) | 3675 cm⁻¹ (O-H stretch); 1401, 1364, 1283, 1187, 1117 cm⁻¹ (C-F/C-O modes)[1] |

| Raman (Solid, -140 °C) | 3630, 1455, 1392, 1370, 1325, 1285, 905, 635, 440 cm⁻¹[1] |

| Mass Spectrometry | m/e 86 (CF₃OH⁺), 69 (CF₃⁺), 67 (CF₂OH⁺), 66 (CF₂O⁺), 50 (CF₂⁺), 47 (COF⁺)[1] |

Conclusion

The pioneering work of Seppelt and Klöter in the late 1970s provided the first conclusive evidence for the existence of this compound and laid the groundwork for its study. Their low-temperature synthesis and isolation techniques remain a cornerstone in the field of organofluorine chemistry. The detailed characterization of this unstable yet highly significant molecule has opened avenues for the development of novel fluorinated compounds with enhanced properties for pharmaceutical and agrochemical applications. Understanding the principles of its synthesis and handling is crucial for any researcher venturing into the synthesis of complex trifluoromethoxylated molecules.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Trifluoromethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethanol (CF₃OH), the simplest perfluoroalcohol, is a colorless, nonflammable gas at room temperature.[1] Despite its simple structure, it exhibits a unique combination of high acidity and thermal instability, making it a molecule of significant interest in synthetic, theoretical, and atmospheric chemistry. Its potential as a source of the trifluoromethoxy group (-OCF₃), a valuable moiety in pharmaceutical and agrochemical development for enhancing metabolic stability and lipophilicity, has driven research into its properties and reactivity. This guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental insights and safety considerations.

Physical Properties

This compound is a volatile compound with physical properties that are significantly influenced by the strong electron-withdrawing nature of the trifluoromethyl group. A summary of its key physical properties is presented in Table 1. Notably, its boiling point is considerably lower than that of methanol, a consequence of reduced intermolecular hydrogen bonding.

| Property | Value | Source(s) |

| Molecular Formula | CHF₃O | [1] |

| Molecular Weight | 86.013 g/mol | [1] |

| Boiling Point | -20 °C (calculated), 22.4 °C (experimental) | [1] |

| Melting Point | -82 °C | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| pKa | ~2.1 (estimated) | Benchchem[2] |

Table 1: Physical Properties of this compound

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by two key features: its high acidity and its thermal instability.

Acidity

The trifluoromethyl group exerts a strong negative inductive effect (-I), withdrawing electron density from the oxygen atom and weakening the O-H bond. This leads to a significant increase in acidity compared to methanol. The conjugate base, trifluoromethoxide (CF₃O⁻), is stabilized by the delocalization of the negative charge onto the electronegative fluorine atoms.

Stability and Decomposition

This compound is thermally unstable and readily decomposes into carbonyl fluoride (B91410) (COF₂) and hydrogen fluoride (HF) in an endothermic reaction.[1] This decomposition is a significant challenge in its synthesis and isolation. The equilibrium can be shifted towards this compound at lower temperatures.[1] The decomposition process can be autocatalytic, as the HF product can catalyze further breakdown.

Synthesis of this compound

The synthesis of this compound is challenging due to its instability. Two primary methods have been reported:

-

From Trifluoromethyl Hypochlorite (B82951) and Hydrogen Chloride: This reaction is typically carried out at very low temperatures (-120 °C) to prevent the decomposition of the product.[1] The byproducts, chlorine and excess hydrogen chloride, can be removed by evaporation at low temperatures.

-

From Carbonyl Fluoride and Hydrogen Fluoride: This is an equilibrium reaction where lower temperatures favor the formation of this compound.[1] The use of a superacid, such as fluoroantimonic acid (HSbF₆), can protonate the this compound as it is formed, shifting the equilibrium to the product side.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are scarce in the literature due to its high reactivity and instability. The following are generalized procedures based on available information.

General Synthetic Procedure (Illustrative)

Synthesis of this compound from Trifluoromethyl Hypochlorite and Hydrogen Chloride (Adapted from literature descriptions[1])

-

Apparatus: A vacuum line apparatus equipped with low-temperature baths (e.g., liquid nitrogen slush baths) is essential. All glassware should be thoroughly dried and purged with an inert gas.

-

Procedure:

-

Trifluoromethyl hypochlorite (CF₃OCl) and a stoichiometric excess of hydrogen chloride (HCl) are condensed into a reaction vessel cooled to -120 °C.

-

The mixture is allowed to react at this temperature. The reaction progress can be monitored by observing pressure changes in the vacuum line.

-

After the reaction is complete, the volatile byproducts (Cl₂, excess HCl) are removed by fractional condensation by carefully warming the reaction mixture while maintaining a dynamic vacuum. The this compound product, being less volatile, is collected in a cold trap maintained at a temperature below its boiling point.

-

-

Purification: Further purification can be achieved by low-temperature fractional distillation.

Spectroscopic Characterization

Due to its gaseous nature at room temperature and instability, spectroscopic characterization requires specialized techniques.

-

Gas-Phase Infrared (IR) Spectroscopy: A gas cell with IR-transparent windows (e.g., KBr or NaCl) is required. The spectrum would be recorded by introducing the gaseous this compound into the evacuated cell. Key vibrational bands would include the O-H stretch, C-O stretch, and C-F stretches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For NMR analysis, the gaseous sample would need to be condensed into an NMR tube at low temperatures. Deuterated solvents that are liquid at low temperatures (e.g., CDCl₃ or acetone-d₆) could be used.

-

¹H NMR: A singlet corresponding to the hydroxyl proton would be expected. Its chemical shift would be highly dependent on concentration and temperature due to hydrogen bonding.

-

¹⁹F NMR: A singlet for the three equivalent fluorine atoms would be observed.

-

Safety and Handling

This compound is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood by trained personnel.[2]

-

Instability: It is thermally unstable and can decompose to form corrosive and toxic products (HF and COF₂). All manipulations should be carried out at low temperatures.

-

Toxicity: The toxicity of this compound itself is not well-documented, but its decomposition products are highly toxic. Hydrogen fluoride is extremely corrosive and can cause severe burns. Carbonyl fluoride is also a toxic and corrosive gas.

-

Handling: Use a vacuum line or a closed system for all transfers. Ensure all equipment is dry and free of contaminants that could catalyze decomposition. Personal protective equipment (PPE), including safety goggles, face shield, and appropriate gloves, should be worn at all times.

Conclusion

This compound remains a challenging molecule to synthesize and handle due to its inherent instability. However, its unique chemical properties, particularly its high acidity and its role as a precursor to the trifluoromethoxy group, continue to make it a subject of considerable research interest. Further development of stable synthetic precursors and improved handling techniques will be crucial for unlocking its full potential in the fields of medicinal chemistry and materials science.

References

Spectroscopic Characterization of Trifluoromethanol: A Technical Guide

Introduction: Trifluoromethanol (CF₃OH) is the simplest perfluoroalcohol, a colorless and thermally unstable gas at room temperature. Its significance in chemical research stems from its role as a potential source of the trifluoromethoxy (-OCF₃) group, a moiety that can enhance the metabolic stability and lipophilicity of pharmaceutical compounds. Due to its inherent instability, decomposing to carbonyl fluoride (B91410) (COF₂) and hydrogen fluoride (HF), its characterization requires specialized, low-temperature techniques. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of this compound, intended for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound. Due to the molecule's instability, analyses are typically performed on the pure, neat compound at low temperatures.

Data Summary

The following tables summarize the key NMR spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Parameter | Value | Multiplicity | Reference Standard |

| Chemical Shift (δ) | 8.85 ppm | Singlet | Tetramethylsilane (B1202638) (Me₄Si) |

| [Data sourced from Klöter and Seppelt, 1979][1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Parameter | Value | Multiplicity | Coupling Constant (J) | Reference Standard |

| Chemical Shift (δ) | +118 ppm | Quartet | J(C-F) = 256 Hz | Tetramethylsilane (Me₄Si) |

| [Data sourced from Klöter and Seppelt, 1979][1] |

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

| Parameter | Value | Multiplicity | Reference Standard |

| Chemical Shift (δ) | 54.4 ppm | Singlet | Trichlorofluoromethane (B166822) (CFCl₃) |

| [Data sourced from Klöter and Seppelt, 1979][1] |

Experimental Protocol: Low-Temperature NMR Spectroscopy

The acquisition of high-quality NMR spectra for this compound necessitates careful control over temperature to prevent sample decomposition.

1. Sample Preparation:

-

This compound is synthesized at low temperatures, for instance, by the reaction of trifluoromethyl hypochlorite (B82951) (CF₃OCl) with hydrogen chloride (HCl) at -120 °C.[2]

-

The volatile product is condensed directly into a pre-cooled, Class A borosilicate NMR tube.

-

Due to the compound's reactivity and the low-temperature requirements, analysis is typically performed on the neat (pure) liquid. No deuterated solvent is used, and the spectrometer lock is achieved using an external reference or by running in unlocked mode.

2. Instrumentation and Setup:

-

A high-field NMR spectrometer equipped with a variable temperature (VT) unit is required.

-

The VT unit must be pre-cooled. This is typically achieved by passing cooled nitrogen gas, generated by a heat exchanger immersed in a liquid nitrogen dewar, through the probe.[3][4]

-

The probe temperature should be calibrated using a standard sample, such as methanol, before introducing the analyte.

-

For the ¹³C NMR spectrum, the sample temperature was maintained at -70 °C.[1]

3. Data Acquisition:

-

The spectrometer is tuned to the appropriate nucleus (¹H, ¹³C, or ¹⁹F).

-

Standard single-pulse experiments are generally sufficient for acquisition.

-

For ¹³C NMR, proton decoupling is applied to simplify the spectrum, although the primary splitting observed is the quartet due to coupling with the three fluorine atoms.

-

The number of scans is optimized to achieve an adequate signal-to-noise ratio.

-

Chemical shifts are referenced externally to standards like tetramethylsilane (TMS) for ¹H and ¹³C, and trichlorofluoromethane (CFCl₃) for ¹⁹F.[1]

4. Post-Acquisition Procedure:

-

After the experiments are complete, the probe temperature must be returned to ambient temperature gradually in steps of 10-20°C to avoid thermal shock to the instrument components.[3]

Infrared (IR) Spectroscopy

Gas-phase IR spectroscopy provides critical information about the vibrational modes of the this compound molecule, confirming the presence of key functional groups.

Data Summary

Table 4: Gas-Phase IR Spectroscopic Data for this compound at -78 °C

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3675 | Medium | O-H Stretch |

| 1401 | Medium | O-H Bend (tentative) |

| 1364 | Medium | O-H Bend (tentative) |

| 1283 | Very Strong | C-F Symmetric Stretch |

| 1187 | Strong | C-F Asymmetric Stretch |

| 1117 | Strong | C-F Asymmetric Stretch / C-O Stretch |

| [Data sourced from Klöter and Seppelt, 1979][1] |

The spectrum is dominated by a medium-intensity O-H stretching band around 3675 cm⁻¹ and several strong C-F stretching vibrations between 1100 and 1300 cm⁻¹.[1][5]

Experimental Protocol: Gas-Phase Low-Temperature IR Spectroscopy

1. Sample Handling and Cell Preparation:

-

A gas-phase IR cell with a path length suitable for weakly absorbing samples (e.g., 10 cm) is required. The cell windows must be made of an IR-transparent material like NaCl or KBr.[6]

-

The cell is first evacuated to remove atmospheric gases (H₂O, CO₂) and a background spectrum is collected.[7]

-

The gaseous this compound sample, maintained at low temperature to ensure stability, is introduced into the cell from a vacuum line.

-

The pressure of the sample in the cell is carefully controlled and recorded to ensure reproducibility. For the reference data, the spectrum was recorded at -78 °C.[1]

2. Instrumentation and Data Acquisition:

-

A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

The instrument is purged with dry nitrogen or operated under vacuum to minimize interference from atmospheric absorption.

-

Data is collected over the mid-IR range (typically 4000 to 400 cm⁻¹).

-

A suitable resolution (e.g., 0.5 cm⁻¹ to 1.0 cm⁻¹) is selected to resolve the rotational-vibrational fine structure characteristic of gas-phase spectra.[7]

-

Multiple scans are co-added to improve the signal-to-noise ratio.

3. Data Processing:

-

The final absorbance or transmittance spectrum is generated by ratioing the sample single-beam spectrum against the background spectrum.[7]

-

The resulting spectrum reveals the characteristic absorption bands of this compound, which are then assigned to their corresponding molecular vibrations.

Workflow for Spectroscopic Analysis

The logical process for the complete spectroscopic characterization of an unstable compound like this compound is outlined below.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. weizmann.ac.il [weizmann.ac.il]

- 5. This compound | High-Purity Reagent | RUO [benchchem.com]

- 6. chemlab.truman.edu [chemlab.truman.edu]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Quantum Chemical Insights into the Stability of Trifluoromethanol

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Abstract

Trifluoromethanol (CF₃OH), the simplest perfluoroalcohol, is a compound of significant interest due to the prevalence of the trifluoromethoxy (-OCF₃) group in modern pharmaceuticals and agrochemicals.[1] This moiety can enhance metabolic stability, lipophilicity, and bioavailability.[1] However, CF₃OH is notoriously unstable at room temperature, readily decomposing into carbonyl fluoride (B91410) (COF₂) and hydrogen fluoride (HF).[2] This guide provides a detailed technical overview of the stability of this compound, focusing on insights derived from quantum chemical calculations. We will explore its thermodynamic and kinetic stability, delineate various decomposition pathways, and present the computational and experimental methodologies used to study this challenging molecule.

Introduction to this compound

This compound is a colorless, volatile compound that is a gas at room temperature.[2] Its instability has historically made it difficult to synthesize and characterize.[3] The primary decomposition pathway is the elimination of hydrogen fluoride to form carbonyl fluoride, an endothermic reaction that can be shifted toward the product at higher temperatures.[2]

CF₃OH ⇌ COF₂ + HF

Despite its instability under normal conditions, CF₃OH is generated in the stratosphere and exhibits a long lifetime at high altitudes due to the high activation energy required for its decomposition in the absence of catalysts.[2] This dichotomy between its inherent kinetic stability and observed reactivity highlights the critical role of catalytic processes in its decomposition, a subject perfectly suited for investigation via quantum chemical calculations.

Thermodynamic and Physicochemical Properties

Quantum chemical calculations and experimental observations have provided key data on the properties of this compound. While more acidic than methanol (B129727) due to the electron-withdrawing nature of the trifluoromethyl group, its thermal instability is the most defining characteristic.[1]

| Property | Value | Source |

| Molecular Formula | CHF₃O | [4] |

| Molar Mass | 86.013 g/mol | [2][4] |

| Melting Point | -82 °C (191.15 K) | [2] |

| Boiling Point (Calculated) | ~ -20 °C (253.15 K) | [2] |

| Gas-Phase Acidity (ΔG°acid) | 358.2 ± 3.0 kcal/mol | [5] |

| Proton Affinity | 169.1 ± 2.5 kcal/mol | [5] |

| Standard Enthalpy of Formation (ΔfH°₂₉₈) | -219.1 ± 2.2 kcal/mol | [5] |

Table 1: Physicochemical and Thermodynamic Properties of this compound.

Kinetic Stability: Decomposition Pathways and Activation Barriers

The central question regarding this compound's stability is kinetic: what are the energy barriers for its decomposition? Quantum chemical calculations have been instrumental in answering this, revealing that the unimolecular pathway has a high barrier, while catalytic pathways are significantly more favorable.

Unimolecular Decomposition

The simplest decomposition route is a direct 1,2-elimination of HF. Theoretical calculations consistently predict a high activation energy barrier for this intramolecular process, which explains the compound's stability in complete isolation, such as in the stratosphere.[6][7][8] This high barrier indicates that unimolecular decomposition is of no importance under standard atmospheric conditions.[9]

Catalyzed Decomposition Mechanisms

The observed instability of CF₃OH is reconciled by computational models demonstrating substantial barrier lowering in the presence of catalysts.

-

Self-Catalysis (Dimerization): Two molecules of CF₃OH can form cyclic hydrogen-bonded dimers. These structures facilitate an intermolecular hydrogen-transfer relay system, which significantly lowers the activation barrier for HF elimination compared to the unimolecular pathway.[6][7]

-

Autocatalysis by Hydrogen Fluoride (HF): Since HF is a product of the decomposition, the reaction is autocatalytic.[6][7] CF₃OH forms strong hydrogen-bonded complexes with one or more HF molecules (e.g., CF₃OH:HF, CF₃OH:2HF). These complexes create a pre-organized transition state that lowers the decomposition barrier even further.[6][7] If the energy from complexation is not dissipated, the effective barrier can be lowered to as little as 9 kcal/mol.[6]

-

Catalysis by Water and Other Atmospheric Species:

-

Water (H₂O): Homogeneous reactions with water provide a lower energy pathway for decomposition via the formation of intermediate complexes.[9] This water-mediated process is considered a potentially efficient loss mechanism in the atmosphere.[9]

-

OH Radical: The hydroxyl radical, a key atmospheric oxidant, has a strong catalytic effect. The presence of both H₂O and an OH radical can reduce the decomposition barrier from ~46 kcal/mol to just 11.0 kcal/mol.[8]

-

Formic Acid (FA): Formic acid is a remarkably effective catalyst. A single FA molecule can reduce the barrier to 6.4 kcal/mol.[10] The presence of both FA and a single water molecule can decrease the barrier to an astonishing -1.6 kcal/mol relative to the separated reactants, suggesting an extremely rapid decomposition.[8] This pathway is considered the dominant gas-phase decomposition mechanism for CF₃OH in the troposphere.[10]

-

The following table summarizes the calculated activation energies for these various pathways, illustrating the profound impact of catalysis.

| Decomposition Pathway | Catalyst | Activation Energy (kcal/mol) | Reference |

| Unimolecular | None | 45.0 - 45.9 | [6][8] |

| Self-Catalyzed | CF₃OH (Six-membered ring dimer) | 28.7 | [6][7] |

| Autocatalyzed | HF (CF₃OH:HF dimer) | 26.7 | [6][7] |

| Autocatalyzed | 2HF (CF₃OH:2HF trimer) | 20.3 | [6][7] |

| Catalyzed | H₂O + OH Radical | 11.0 | [8] |

| Catalyzed | Formic Acid (FA) | 6.4 | [10] |

| Catalyzed | Formic Acid (FA) + H₂O | -1.6 | [8] |

Table 2: Calculated Activation Energies for this compound Decomposition via Different Pathways.

Methodologies

Experimental Protocols

Synthesis: Given its instability, the synthesis of this compound requires low-temperature methods. A common laboratory-scale synthesis involves the reaction of trifluoromethyl hypochlorite (B82951) (CF₃OCl) with hydrogen chloride (HCl) at temperatures around -120 °C.[2]

CF₃OCl + HCl → CF₃OH + Cl₂

The volatile by-products, including chlorine, unreacted HCl, and chlorotrifluoromethane, can be removed by careful evaporation at approximately -110 °C.[2] The equilibrium of the decomposition reaction can also be shifted toward CF₃OH at low temperatures or by protonating the alcohol with a superacid, such as fluoroantimonic acid (HSbF₆).[2]

Characterization: Confirmation of synthesis and structural elucidation rely on spectroscopic methods conducted at low temperatures. Key techniques include:

-

Nuclear Magnetic Resonance (NMR): ¹³C and ¹⁹F NMR are used to confirm the presence and connectivity of the CF₃ group.[3]

-

Infrared (IR) Spectroscopy: Gas-phase IR spectra are used to identify the O-H stretching vibration, confirming the alcohol functionality.[3] The absence of intramolecular H--F bonds is also confirmed by IR spectroscopy.[2]

Computational Protocols

Quantum chemical calculations are essential for understanding the energetics of CF₃OH decomposition. The general workflow involves several key steps:

-

Geometry Optimization: The three-dimensional structures of reactants, transition states, and products are optimized to find the lowest energy conformations.

-

Frequency Calculation: Harmonic vibrational frequency calculations are performed to confirm that optimized structures are true energy minima (no imaginary frequencies) or first-order saddle points (i.e., transition states, with exactly one imaginary frequency). These calculations also provide zero-point vibrational energies (ZPVE) for more accurate energy comparisons.

-

High-Level Energy Calculation: Single-point energy calculations are often performed on the optimized geometries using more computationally expensive, high-accuracy methods to refine the energy barriers and reaction enthalpies.

Commonly employed levels of theory in the literature for this system include:

-

Coupled-Cluster Theory (e.g., CCSD(T)): Considered the "gold standard" for high-accuracy single-point energy calculations.[6][7]

-

Composite Methods (e.g., G2, G3, CBS-QB3): These methods approximate high-level calculations through a series of smaller calculations, providing a good balance of accuracy and computational cost for determining thermochemical parameters.[7][9]

-

Density Functional Theory (DFT): Often used for geometry optimizations and frequency calculations due to its computational efficiency.

Conclusion

Quantum chemical calculations have provided profound insights into the stability of this compound. While the molecule is kinetically stable with respect to unimolecular decomposition due to a high activation barrier of approximately 45 kcal/mol, its observed instability is quantitatively explained by its susceptibility to catalysis. Self-catalysis, autocatalysis by its decomposition product HF, and catalysis by atmospheric species like water, OH radicals, and especially formic acid, dramatically lower the activation barrier for HF elimination. These theoretical findings are crucial for understanding the atmospheric chemistry of fluorinated compounds and for developing strategies for the synthesis, handling, and application of molecules containing the valuable trifluoromethoxy group in pharmaceutical and materials science. The synergy between computational prediction and experimental validation continues to be a powerful paradigm for elucidating the complex reactivity of such challenging chemical species.

References

- 1. This compound | High-Purity Reagent | RUO [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. This compound | CHF3O | CID 73894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Energetics and mechanism of the decomposition of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Theoretical study of the kinetics and mechanism of the decomposition of this compound, trichloromethanol, and tribromomethanol in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unraveling the Instability: A Deep Dive into the Theoretical Decomposition Pathways of Trifluoromethanol

For Researchers, Scientists, and Drug Development Professionals

Trifluoromethanol (CF3OH), a compound of interest in various chemical contexts, is known for its inherent instability. Understanding its decomposition pathways is crucial for predicting its environmental fate, its role in atmospheric chemistry, and for the handling and development of fluorine-containing pharmaceuticals. This technical guide synthesizes key theoretical studies that have elucidated the unimolecular and catalyzed decomposition mechanisms of CF3OH, providing a comprehensive overview of the controlling energetics and reaction dynamics.

The High Barrier of Unimolecular Decomposition

The primary unimolecular decomposition pathway for this compound is the 1,2-elimination of hydrogen fluoride (B91410) (HF) to yield carbonyl fluoride (CF2O). Theoretical calculations have consistently shown that this process faces a substantial activation energy barrier. High-level quantum chemical calculations, such as coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)), predict this barrier to be approximately 45.1 ± 2 kcal/mol.[1][2][3] This high barrier suggests that at standard conditions, the spontaneous unimolecular decomposition of an isolated CF3OH molecule is a slow process.

Catalysis: The Key to Accelerated Decomposition

The observed instability of this compound is largely attributed to catalyzed decomposition pathways that significantly lower the activation energy barrier for HF elimination. Various molecules, including CF3OH itself, HF, water, formic acid, and hydroxyl radicals, can act as catalysts.

Self-Catalysis and Autocatalysis

This compound can catalyze its own decomposition through the formation of hydrogen-bonded dimers. The formation of a six-membered cyclic dimer reduces the decomposition barrier to 28.7 kcal/mol, while an eight-membered ring dimer has a slightly higher barrier of 32.9 kcal/mol.[1][2][4]

Crucially, one of the decomposition products, hydrogen fluoride (HF), can also act as a potent catalyst.[1][2][4] This leads to an autocatalytic process where the decomposition accelerates as the concentration of HF increases. The formation of CF3OH-HF complexes dramatically lowers the energy barrier for HF elimination.

Atmospheric Catalysts

In atmospheric contexts, other molecules can facilitate the decomposition of CF3OH. Formic acid (FA) has been identified as a particularly effective catalyst.[5][6][7] The presence of a single formic acid molecule can reduce the activation barrier to as low as 6.4 kcal/mol.[6][8] The catalytic effect is further enhanced in the presence of both formic acid and a water molecule.

The hydroxyl radical (OH), a key atmospheric oxidant, also plays a role in the decomposition of CF3OH. The OH radical can abstract a hydrogen atom, initiating a series of reactions that lead to the formation of CF2O and HF. The barrier for the decomposition of CF3OH in the presence of both water and an OH radical is significantly reduced to 11.0 kcal/mol.[9]

Quantitative Analysis of Decomposition Barriers

The following tables summarize the calculated activation energies for the various decomposition pathways of this compound, providing a clear comparison of the catalytic effects.

| Decomposition Pathway | Catalyst(s) | Activation Energy (kcal/mol) |

| Unimolecular Decomposition | ||

| CF3OH → CF2O + HF | None | 45.1 ± 2[1][3] |

| Self-Catalyzed Decomposition | ||

| (CF3OH)2 → CF3OH + CF2O + HF (6-membered ring) | CF3OH | 28.7[1][2][4] |

| (CF3OH)2 → CF3OH + CF2O + HF (8-membered ring) | CF3OH | 32.9[1][2][4] |

| HF-Catalyzed Decomposition | ||

| CF3OH:HF → CF2O + 2HF | HF | 26.7[1][2][4] |

| CF3OH:2HF → CF2O + 3HF | 2HF | 20.3[1][2][4] |

| (CF3OH)2:HF → CF3OH + CF2O + 2HF | CF3OH, HF | 22.8[1][2][4] |

| (CF3OH:HF)2 → 2CF2O + 4HF | 2(CF3OH:HF) | 32.5[1][2][4] |

| Atmospherically Catalyzed Decomposition | ||

| CF3OH + FA → CF2O + HF + FA | Formic Acid (FA) | 6.4[6][8] |

| CF3OH + FA + H2O → CF2O + HF + FA + H2O | Formic Acid (FA), H2O | -1.6 (relative to separated reactants)[6][8] |

| CF3OH + H2O + OH → CF2O + 2H2O | H2O, OH radical | 11.0[9] |

Computational Methodologies

The theoretical studies cited in this guide primarily employ high-level ab initio quantum chemistry methods to investigate the energetics and kinetics of CF3OH decomposition. A common and robust approach involves:

-

Geometry Optimization: The molecular structures of reactants, transition states, and products are optimized using methods like Møller-Plesset perturbation theory (MP2) or density functional theory (DFT) with a suitable basis set (e.g., 6-311G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that optimized structures correspond to energy minima (for reactants and products) or first-order saddle points (for transition states) and to obtain zero-point vibrational energy (ZPVE) corrections.

-

Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are performed on the optimized geometries using higher-level methods such as coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) with larger basis sets. Extrapolation to the complete basis set (CBS) limit is often employed to further improve accuracy.

-

Reaction Rate Constant Calculations: For atmospherically relevant reactions, rate constants are often calculated using canonical variational transition state theory (CVT) with small curvature tunneling (SCT) corrections over a range of temperatures.

Visualizing the Decomposition Pathways

The following diagrams, generated using the DOT language, illustrate the key unimolecular and catalyzed decomposition pathways of this compound.

Caption: Unimolecular decomposition of CF3OH via a high-energy transition state.

Caption: Self-catalyzed decomposition of CF3OH through a dimeric intermediate.

Caption: Autocatalytic decomposition of CF3OH facilitated by hydrogen fluoride.

Caption: Formic acid-catalyzed decomposition of CF3OH with a significantly reduced barrier.

Conclusion

Theoretical studies have provided profound insights into the decomposition of this compound. While the unimolecular elimination of HF is kinetically hindered by a high activation barrier, the presence of catalysts dramatically accelerates this process. Self-catalysis and autocatalysis by the product HF play significant roles, while in atmospheric environments, species like formic acid and the hydroxyl radical are key drivers of CF3OH degradation. The quantitative data and mechanistic pathways detailed in this guide are essential for accurately modeling the behavior of this compound in various chemical systems and for informing the safe handling and application of related fluorinated compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Collection - Energetics and Mechanism of the Decomposition of this compound - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Energetics and mechanism of the decomposition of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Atmospheric Decomposition of this compound Catalyzed by Formic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Unraveling the Energetics of Trifluoromethanol: An In-depth Technical Guide to its Bond Dissociation Energy

For Immediate Release

GÖTTINGEN, Germany – December 15, 2025 – In a comprehensive analysis for researchers, scientists, and professionals in drug development, this technical guide delves into the critical thermochemical property of trifluoromethanol (CF₃-OH): its bond dissociation energy (BDE). Understanding the strength of the chemical bonds within this molecule is paramount for predicting its reactivity, stability, and potential applications in various chemical syntheses and biological systems. This document provides a detailed overview of the experimentally and computationally determined BDEs for both the C-O and O-H bonds in this compound, complete with methodological details and visual representations to facilitate a deeper understanding.

This compound, the simplest perfluoroalcohol, is a compound of significant interest due to the unique properties conferred by the trifluoromethyl group. Its stability and reactivity are fundamentally governed by the energy required to break its constituent bonds. This guide presents a curated summary of the current scientific understanding of these bond energies.

Quantitative Analysis of CF₃-OH Bond Dissociation Energies

The bond dissociation energy (BDE) is the enthalpy change that occurs upon the homolytic cleavage of a bond in the gas phase. For this compound, the two primary bonds of interest are the trifluoromethyl-oxygen (CF₃-O) bond and the oxygen-hydrogen (O-H) bond. The following table summarizes the key quantitative data available in the scientific literature.

| Bond | BDE (kcal/mol) at 298 K | Method | Source |

| CF₃–OH | ≤ 115.2 ± 0.3 | Photoionization Mass Spectrometry (Expt.) | A photoionization study[1][2] |

| CF₃O–H | 117.5 +1.9/-1.4 | Photoionization Mass Spectrometry (Expt.) | A photoionization study[1][2] |

| CF₃O–H | 124.7 ± 3.6 | Flowing Afterglow Technique (Expt.) | Gas-Phase Acidity Measurement[3] |

| CF₃O–H | 118.8 ± 0.5 | Density Functional Theory (Calc.) | Isodesmic Reactions |

Experimental and Computational Methodologies

A robust understanding of the BDE values necessitates a detailed look at the methodologies employed for their determination.

Experimental Protocols

1. Photoionization Mass Spectrometry (PIMS): This technique was utilized to determine the appearance potentials of fragment ions from this compound, which in turn allows for the calculation of bond dissociation energies.

-

Experimental Workflow:

-

A sample of gaseous CF₃-OH is introduced into a high-vacuum chamber.

-

The molecules are irradiated with a beam of monochromatic photons of continuously varied energy.

-

When the photon energy is sufficient to ionize the molecule and break a specific bond, fragment ions are formed.

-

These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio.

-

The ion signal for a specific fragment is monitored as a function of photon energy. The minimum energy at which a fragment ion is detected is its appearance potential.

-

The bond dissociation energy is then calculated using the appearance potential of the fragment and the known ionization potential of the radical fragment.

-

2. Flowing Afterglow Technique: This method was employed to measure the gas-phase acidity of CF₃-OH, from which the O-H bond strength was derived.

-

Experimental Workflow:

-

A buffer gas, typically helium, is passed through a microwave discharge to create a plasma.

-

Reagent ions are generated and thermalized through collisions with the buffer gas in a flow tube.

-

The CF₃-OH vapor is introduced downstream, where it reacts with the reagent ions.

-

The ions present in the reaction mixture are sampled through an orifice into a mass spectrometer for detection and analysis.

-

By studying the ion-molecule reactions and their equilibrium, the gas-phase acidity can be determined.

-

The O-H bond dissociation energy is then calculated using a thermochemical cycle that involves the gas-phase acidity, the electron affinity of the corresponding radical (CF₃O•), and the ionization potential of the hydrogen atom.

-

Computational Protocols

1. Gaussian-2 (G2) and its Variants (e.g., G2MP2): These are high-accuracy composite computational chemistry methods used to calculate the total energies of molecules. The bond dissociation energy is then determined by the energy difference between the products (radicals) and the reactant (the parent molecule).

-

Computational Workflow:

-

Geometry Optimization: The three-dimensional structures of the parent molecule (CF₃-OH) and the resulting radicals (CF₃• and •OH, or CF₃O• and H•) are optimized using a lower level of theory, typically Møller-Plesset perturbation theory (MP2) with a modest basis set (e.g., 6-31G(d)).

-

Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE).

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometries using higher levels of theory and larger basis sets to systematically approximate the exact electronic energy.

-

Energy Combination: The results of these calculations are combined in a specific, predefined manner to yield a final, highly accurate total energy for each species.

-

BDE Calculation: The bond dissociation energy is calculated as the difference between the sum of the G2 energies of the product radicals and the G2 energy of the reactant molecule, including the ZPVE corrections.

-

2. Isodesmic Reactions: This computational approach is used to reduce errors in theoretical calculations by ensuring that the number and types of chemical bonds are conserved on both sides of a hypothetical reaction.

-

Computational Workflow:

-

A balanced chemical reaction is constructed where the bond of interest in the target molecule (CF₃-OH) is broken, and similar types of bonds are formed in the products. For the O-H bond in CF₃-OH, an example of an isodesmic reaction is: CF₃-OH + CH₃• → CF₃-O• + CH₄

-

The geometries of all reactants and products are optimized, and their vibrational frequencies are calculated using a chosen level of theory (e.g., a density functional theory method like M06-2X with a suitable basis set).

-

The enthalpy change of the isodesmic reaction is calculated from the computed electronic energies and thermal corrections.

-

The bond dissociation energy of the target bond is then derived from this reaction enthalpy and the known experimental bond dissociation energy of the reference bond (in this case, the C-H bond in methane).

-

Visualizing Bond Dissociation

To provide a clear conceptual framework, the homolytic cleavage of the C-O and O-H bonds in this compound is depicted in the following diagrams.

Conclusion

The bond dissociation energies of this compound are crucial parameters for understanding its chemical behavior. The available data indicate a strong O-H bond, with values ranging from approximately 117 to 125 kcal/mol, and a C-O bond with an upper limit of around 115 kcal/mol. These high bond energies are a direct consequence of the strong electron-withdrawing nature of the trifluoromethyl group. The consistency between advanced experimental techniques and high-level computational methods provides a high degree of confidence in these values. This technical guide serves as a foundational resource for professionals engaged in research and development where the chemistry of fluorinated compounds plays a pivotal role.

References

An In-depth Technical Guide to the Properties of Trifluoromethoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trifluoromethoxide anion (CF₃O⁻), the conjugate base of the unstable trifluoromethanol, is a species of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique electronic properties, conferred by the strongly electron-withdrawing trifluoromethyl group, impart distinct reactivity and stability characteristics. This guide provides a comprehensive overview of the core properties of the trifluoromethoxide anion, including its synthesis, stability, reactivity, and key physicochemical parameters. Detailed experimental protocols and mechanistic visualizations are included to facilitate its application in research and development.

Physicochemical Properties

The trifluoromethoxide anion's properties are dominated by the high electronegativity of the fluorine atoms, which significantly influences the charge distribution and stability of the anion.

Acidity of this compound

The acidity of the parent alcohol, this compound (CF₃OH), is a critical parameter for understanding the basicity and reactivity of its conjugate base. Due to the inherent instability of this compound, its experimental pKa has been challenging to determine directly, leading to a range of predicted and calculated values. The strong inductive effect of the three fluorine atoms is expected to make this compound significantly more acidic than methanol.

| pKa Value | Method | Reference |

| ~1.2 | Density Functional Theory (DFT) | [1] |

| ~2.1 | Estimated | [1] |

| 2.42 | Predicted (ChemAxon) | [2] |

| 6.41 ± 0.58 | Predicted | [3] |

Note: The significant variation in predicted pKa values highlights the need for a definitive experimental determination.

Molecular Geometry

Experimental determination of the precise geometry of the free trifluoromethoxide anion is challenging due to its high reactivity. However, computational studies and crystallographic data of its salts provide valuable insights into its structural parameters. The geometry is expected to be a distorted tetrahedron around the carbon atom.

| Parameter | Value (Calculated/Estimated) | Method |

| C-O Bond Length | ~1.35 Å | Ab initio calculations |

| C-F Bond Length | ~1.39 Å | Ab initio calculations |

| F-C-F Bond Angle | ~108.1° | CCSD=FULL/aug-cc-pVTZ for CHF₃[4] |

| O-C-F Bond Angle | ~110.8° | Estimated |

Synthesis of Trifluoromethoxide Sources

Due to its instability, the trifluoromethoxide anion is typically generated in situ or used in the form of stable salts.

Synthesis of Tris(dimethylamino)sulfonium Trifluoromethoxide (TAS-OCF₃)

Tris(dimethylamino)sulfonium trifluoromethoxide is a common and effective source of the trifluoromethoxide anion. Its synthesis involves the reaction of tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) with a source of the trifluoromethoxy group.

Experimental Protocol: Synthesis of Tris(dimethylamino)sulfonium Difluorotrimethylsilicate (TASF)

This protocol is for the synthesis of the precursor, TASF.

-

Reaction Setup: A dry, four-necked flask equipped with a mechanical stirrer, a dropping funnel, a low-temperature thermometer, and a nitrogen inlet is charged with anhydrous diethyl ether.

-

Addition of Reagents: The flask is cooled to -78 °C. Sulfur tetrafluoride (SF₄) is condensed into the flask, followed by the slow, dropwise addition of N,N-dimethylaminotrimethylsilane. The temperature is maintained below -60 °C during the addition.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for an extended period (e.g., 3 days) under a nitrogen atmosphere.

-

Isolation: The precipitated white solid is collected by filtration under a nitrogen atmosphere, washed with dry diethyl ether, and dried under a stream of nitrogen to yield TASF.

Note: The subsequent conversion of TASF to TAS-OCF₃ typically involves reaction with a suitable trifluoromethoxy source, such as trifluoromethyl fluoroformate, although detailed, publicly available protocols are scarce.

Synthesis of Quaternary Ammonium (B1175870) Trifluoromethoxide Salts

Quaternary ammonium salts of trifluoromethoxide have emerged as stable and soluble sources of the anion.

Experimental Protocol: Synthesis of Quaternary Ammonium Trifluoromethoxide

-

Reaction Setup: A solution of a tertiary amine (e.g., trimethylamine, DABCO) in an anhydrous aprotic solvent (e.g., acetonitrile) is prepared in a sealed reaction vessel.

-

Addition of Trifluoromethyl Methyl Ether: Trifluoromethyl methyl ether (CF₃OCH₃) is introduced into the reaction vessel.

-

Reaction: The mixture is stirred at room temperature or slightly elevated temperatures (e.g., 50 °C) for 48-72 hours.[5]

-

Isolation: The solvent is removed under reduced pressure. The resulting solid is washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials, affording the pure quaternary ammonium trifluoromethoxide salt.[5]

Stability and Decomposition

The trifluoromethoxide anion is prone to decomposition, primarily through the elimination of a fluoride (B91410) ion to form carbonyl fluoride (COF₂). This decomposition pathway is a key consideration in its handling and use.

The stability of trifluoromethoxide can be enhanced by the choice of the counterion. Large, non-electrophilic cations, such as tris(dimethylamino)sulfonium and quaternary ammonium ions, form more stable salts. The stability of these salts can be assessed by monitoring their decomposition over time in solution using ¹⁹F NMR spectroscopy.[5]

Reactivity

The trifluoromethoxide anion is a moderately nucleophilic species. Its nucleophilicity is attenuated by the electron-withdrawing trifluoromethyl group.

Nucleophilic Trifluoromethoxylation

Trifluoromethoxide reacts with a variety of electrophiles, most notably alkyl halides and sulfonates, to form trifluoromethyl ethers. This reaction is a cornerstone of its synthetic utility.

Experimental Protocol: Nucleophilic Trifluoromethoxylation of an Alkyl Halide

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen), add the alkyl halide (1.0 equiv.), a source of trifluoromethoxide (e.g., a quaternary ammonium trifluoromethoxide salt, 1.5 - 2.0 equiv.), and an anhydrous aprotic solvent (e.g., acetonitrile (B52724) or DMF).

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated (e.g., 70 °C) depending on the reactivity of the alkyl halide.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired trifluoromethyl ether.

Experimental Workflows

Workflow for Stability Assessment of Trifluoromethoxide Salts

Workflow for Reactivity Study with Alkyl Halides

Conclusion

The trifluoromethoxide anion is a valuable tool in modern organic synthesis, offering a direct route to the introduction of the trifluoromethoxy group. A thorough understanding of its properties, including its synthesis, stability, and reactivity, is crucial for its effective utilization. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of this unique chemical entity. Further experimental work to definitively determine the pKa of this compound and to explore the full scope of trifluoromethoxide's reactivity will undoubtedly continue to expand its applications in science and industry.

References

- 1. This compound | High-Purity Reagent | RUO [benchchem.com]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0259207) [hmdb.ca]

- 3. Cas 1493-11-4,this compound | lookchem [lookchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Nucleophilic trifluoromethoxylation of alkyl halides without silver - PMC [pmc.ncbi.nlm.nih.gov]

Trifluoromethanol: An In-depth Technical Guide on its Atmospheric Chemistry and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethanol (CF3OH), the simplest perfluoroalcohol, is a thermally unstable gas of significant interest due to its role as an atmospheric byproduct of several widely used hydrofluorocarbons (HFCs) and its potential as a synthon in medicinal chemistry. This technical guide provides a comprehensive overview of the atmospheric chemistry of this compound, including its sources, sinks, and degradation pathways. Detailed experimental protocols for its synthesis and characterization are presented, alongside a compilation of key quantitative data. Furthermore, this document visualizes the complex chemical transformations and experimental workflows through detailed diagrams, offering a critical resource for researchers in atmospheric science and drug development.

Introduction

This compound (CF3OH) is a colorless gas that is unstable at room temperature, readily decomposing into carbonyl fluoride (B91410) (COF2) and hydrogen fluoride (HF).[1] Despite its instability under normal conditions, it is generated in the stratosphere and persists at high altitudes.[2] Its atmospheric presence is primarily linked to the degradation of anthropogenic compounds, notably hydrofluorocarbons like HFC-134a (1,1,1,2-tetrafluoroethane).[3] Understanding the atmospheric lifecycle of this compound is crucial for accurately modeling the environmental impact of these precursor compounds. For medicinal chemists, the trifluoromethoxy group is of growing interest, and understanding the properties of its parent alcohol is fundamental.

Atmospheric Chemistry of this compound

The atmospheric chemistry of this compound is characterized by its formation from the oxidation of other fluorinated compounds and its subsequent removal through various chemical reactions.

Sources of Atmospheric this compound

The primary atmospheric source of this compound is the photo-oxidation of hydrofluorocarbons and hydrofluoroethers.

-

Degradation of HFC-134a (CF3CH2F): The atmospheric oxidation of HFC-134a, initiated by the hydroxyl radical (OH), is a significant pathway to this compound formation.[4] The reaction proceeds through a series of intermediates, including the trifluoroethoxy radical (CF3CHFO).[4][5] While the major products of HFC-134a degradation are trifluoroacetyl fluoride (CF3C(O)F) and formyl fluoride (HC(O)F), a branching pathway can lead to the formation of CF3OH.[4][6][7][8] The exact yield of this compound from this pathway under various atmospheric conditions is an area of ongoing research.

-

Stratospheric Formation: In the stratosphere, this compound is generated from the reaction of CF3− and CF3O− radicals with OF+ and F− radicals.[2]

Sinks and Atmospheric Lifetime of this compound

The removal of this compound from the atmosphere is primarily driven by its decomposition, which can be catalyzed by other atmospheric species.

-

Unimolecular Decomposition: this compound can decompose unimolecularly into carbonyl fluoride (COF2) and hydrogen fluoride (HF).[1] However, this process has a high activation energy barrier, making it slow under most atmospheric conditions.[9]

-

Catalyzed Decomposition: The decomposition of this compound is significantly accelerated by the presence of water (H2O) and formic acid (FA).[10] Theoretical studies have shown that these catalysts can substantially lower the activation energy for HF elimination.[10] The reaction with the hydroxyl radical (OH) is also a key atmospheric sink.[10]

-

Atmospheric Lifetime: Due to the high activation energy of its unimolecular decomposition, this compound has an exceptionally long expected lifetime of several million years at altitudes below 40 km.[2] However, its actual atmospheric lifetime is likely shorter in regions with higher concentrations of catalytic species like water and OH radicals.

Quantitative Data

A summary of key quantitative data related to the atmospheric chemistry of this compound is presented in the tables below.

| Parameter | Value | Reference(s) |

| Molar Mass | 86.013 g·mol⁻¹ | [2] |

| Melting Point | -82 °C | [2] |

| Boiling Point (calculated) | ~ -20 °C | [2] |

| Atmospheric Lifetime | Several million years (below 40 km) | [2] |

Table 1: Physical Properties and Atmospheric Lifetime of this compound.

| Reaction | Rate Constant (k) or Activation Energy (Ea) | Conditions | Reference(s) |

| CF3OH → COF2 + HF (unimolecular) | Ea = ~44.7 kcal/mol | Theoretical Calculation | [10] |

| CF3OH + H2O → [CF3OH·H2O] → COF2 + HF + H2O | Ea reduced significantly | Catalyzed by water | [9] |

| CF3OH + FA → [CF3OH·FA] → COF2 + HF + FA | Ea = 6.4 kcal/mol | Catalyzed by formic acid | [10] |

| CF3OH + FA + H2O → [complex] → Products | Ea = -1.6 kcal/mol | Catalyzed by formic acid and water | [10] |

| CF3OH + OH | Rate is ~10⁴ times slower than FA-catalyzed decomposition | Bimolecular reaction | [10] |

Table 2: Key Reactions and Associated Kinetic Parameters of this compound.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound, as well as the techniques used to study its atmospheric reactions.

Synthesis and Purification of this compound

Method: Reaction of Trifluoromethyl Hypochlorite (B82951) with Hydrogen Chloride [1]

This procedure is performed at low temperatures due to the instability of the product.

-

Reaction Setup: A vacuum-tight glass apparatus equipped with a cold trap is required. All glassware should be thoroughly dried to prevent premature decomposition of the product.

-

Reagents:

-

Trifluoromethyl hypochlorite (CF3OCl)

-

Anhydrous hydrogen chloride (HCl)

-

-

Procedure:

-

The reaction vessel is cooled to -120 °C using a suitable cooling bath (e.g., a slush bath of liquid nitrogen and an organic solvent).

-

Equimolar amounts of trifluoromethyl hypochlorite and hydrogen chloride are condensed into the reaction vessel.

-

The mixture is allowed to react at -120 °C. The reaction proceeds via the recombination of the partially positively charged chlorine in CF3OCl and the partially negatively charged chlorine in HCl to form chlorine gas (Cl2) and this compound.[1]

-

-

Purification:

-

After the reaction is complete, the temperature is raised to -110 °C.

-

The volatile byproducts, including chlorine (Cl2), unreacted hydrogen chloride (HCl), and chlorotrifluoromethane (B1293557) (CF3Cl), are removed by evaporation under vacuum.[1]

-

The remaining product is this compound, which can be collected in a cold trap.

-

-

Characterization:

-

Infrared (IR) Spectroscopy: The gas-phase IR spectrum of this compound shows a characteristic O-H stretching band.[2]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion (M+) at m/z 86 and characteristic fragment ions.[11] The fragmentation pattern is crucial for confirming the structure.[11][12][13]

-

Study of Atmospheric Reactions

Method: Smog Chamber with Fourier Transform Infrared (FTIR) Spectroscopy [14][15][16]

Smog chambers are large, controlled-environment reactors used to simulate atmospheric conditions.

-

Chamber Setup: A large-volume (typically several cubic meters) chamber made of inert material (e.g., FEP Teflon film) is used.[16] The chamber is equipped with a light source to simulate solar radiation and systems for introducing and monitoring reactants and products.[14][15]

-

Instrumentation: A long-path FTIR spectrometer is coupled to the chamber to monitor the concentrations of gaseous species in real-time.[16]

-

Procedure for Studying CF3OH + OH Reaction (Relative Rate Method): [3][17][18]

-

A known concentration of this compound and a reference compound (with a well-known rate constant for its reaction with OH radicals) are introduced into the smog chamber.

-

A source of OH radicals (e.g., the photolysis of methyl nitrite (B80452) in the presence of NO) is introduced.

-

The decay of both this compound and the reference compound is monitored simultaneously using FTIR spectroscopy.

-

The rate constant for the reaction of this compound with OH radicals can be determined from the relative rates of decay of the two compounds.

-

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of atmospheric oxidation of 1,1,1,2-tetrafluoroethane (HFC 134a) - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. osti.gov [osti.gov]

- 7. Trifluoroacetic acid formation from HFC-134a under atmospheric conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. benchchem.com [benchchem.com]

- 14. AMT - A new smog chamber system for atmospheric multiphase chemistry study: design and characterization [amt.copernicus.org]

- 15. Application of smog chambers in atmospheric process studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. intra.engr.ucr.edu [intra.engr.ucr.edu]

- 17. faculty.uca.edu [faculty.uca.edu]

- 18. envchemgroup.com [envchemgroup.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Trifluoromethanol from Trifluoromethyl Hypochlorite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of trifluoromethanol (CF₃OH) from trifluoromethyl hypochlorite (B82951) (CF₃OCl). This compound is a thermally unstable gas of significant interest as a source of the trifluoromethoxy (-OCF₃) group, a moiety that can enhance the metabolic stability, lipophilicity, and bioavailability of pharmaceutical and agrochemical compounds.[1] The synthesis involves the low-temperature gas-phase reaction of trifluoromethyl hypochlorite with hydrogen chloride. These protocols outline the necessary equipment, a step-by-step experimental procedure, safety precautions, and methods for purification and characterization of the product.

Introduction

This compound is the simplest perfluoroalcohol and serves as a key intermediate in the synthesis of various fluorinated compounds.[2] Its inherent instability, readily decomposing to carbonyl fluoride (B91410) (COF₂) and hydrogen fluoride (HF), necessitates synthesis and handling at very low temperatures.[1][2] The reaction of trifluoromethyl hypochlorite with hydrogen chloride provides a direct route to this compound. This method relies on the reaction between the partially positively charged chlorine in CF₃OCl and the partially negatively charged chlorine in HCl to form molecular chlorine.[2]

Chemical Reaction and Stoichiometry

The synthesis of this compound from trifluoromethyl hypochlorite proceeds according to the following reaction:

CF₃OCl + HCl → CF₃OH + Cl₂[2]

Table 1: Physical and Chemical Properties of Reactants and Products

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Hazards |

| Trifluoromethyl Hypochlorite | CF₃OCl | 120.46 | -47 | - | Highly reactive, strong oxidizer |

| Hydrogen Chloride | HCl | 36.46 | -85.05 | -114.2 | Corrosive, toxic by inhalation |

| This compound | CF₃OH | 86.01 | ~ -20 (calculated) | -82 | Thermally unstable, toxic |

| Chlorine | Cl₂ | 70.90 | -34.04 | -101.5 | Toxic, corrosive, strong oxidizer |

Experimental Protocol

This protocol describes the gas-phase synthesis of this compound in a low-temperature reactor.

1. Materials and Equipment:

-

Trifluoromethyl hypochlorite (CF₃OCl) gas

-

Anhydrous hydrogen chloride (HCl) gas

-

High-purity nitrogen or argon gas (for inert atmosphere)

-

Low-temperature gas-phase reactor capable of reaching -120 °C (e.g., a cryostat-cooled packed-bed reactor or a flow reactor with a cryogenic cooling system)

-

Mass flow controllers for precise gas delivery

-

Cryogenic trapping system for product collection (cold traps cooled with liquid nitrogen or other suitable cryogens)

-

Vacuum pump and manifold

-

Schlenk line or glovebox for handling unstable product

-

NMR spectrometer (for ¹H and ¹⁹F NMR)

-

FT-IR spectrometer with a gas cell

2. Experimental Workflow:

Caption: A schematic overview of the synthesis of this compound.

3. Detailed Procedure:

-

System Preparation: Assemble the low-temperature gas-phase reactor, ensuring all connections are secure and leak-tight. Connect the reactor outlet to a series of cryogenic traps. The first trap should be maintained at -110 °C to selectively condense this compound, while subsequent traps should be cooled with liquid nitrogen (-196 °C).

-

Cooling and Purging: Cool the reactor to the target temperature of -120 °C using a suitable cryogenic cooling system. Once the temperature is stable, thoroughly purge the entire apparatus with a stream of dry, inert gas (nitrogen or argon) to remove any residual air and moisture.

-